molecular formula C8H10O4 B191129 2,6-Dimethoxyhydroquinone CAS No. 15233-65-5

2,6-Dimethoxyhydroquinone

Cat. No. B191129
CAS RN: 15233-65-5
M. Wt: 170.16 g/mol
InChI Key: GXAVBFNRWXCOPY-UHFFFAOYSA-N
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Description

2,6-Dimethoxyhydroquinone is a chemical compound with the formula C8H10O4 . It is also known by other names such as 1,4-Benzenediol, 2,6-dimethoxy-, Hydroquinone, 2,6-dimethoxy-, 2,6-Dimethoxyquinol, and 3,5-Dimethoxyhydroquinone .


Synthesis Analysis

The synthesis of 2,6-Dimethoxyhydroquinone involves reactions with iron oxide nanoparticles . The reactions between 2,6-DMHQ and iron oxide nanoparticles generate substantial amounts of hydroxyl radicals under certain conditions via parallel reductive dissolution and catalytic oxidation reactions .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxyhydroquinone is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

  • Cytotoxicity in Cancer Research : 2,6-Dimethoxyhydroquinone derivatives have been studied for their cytotoxicity against human tumor cell lines. These compounds, when activated synergistically with L-ascorbic acid, show varying degrees of cytotoxicity, suggesting potential in cancer treatment research (Sheh et al., 1992).

  • Soil Chemistry and Environmental Studies : Research focused on the reaction of 2,6-Dimethoxyhydroquinone with ferrihydrite and goethite nanoparticles under different conditions. This study is significant for understanding soil chemistry, particularly in reactions that could lead to the formation of reactive oxygen species (Krumina et al., 2017).

  • Improving Agricultural Yield : In agriculture, 2,6-Dimethoxyhydroquinone was used to enhance the yield of 2,6-dimethoxy-ρ-benzoquinone, a potential anti-tumor substance, in fermented wheat germ. This research demonstrates the application of novel techniques in improving agricultural product yield (Zheng et al., 2019).

  • Anti-Obesity Research : A study on 2,6-Dimethoxy-1,4-benzoquinone showed its potential in reducing the expression of adipogenic transcription factors. This finding has implications for obesity treatment research (Son et al., 2018).

  • Antimicrobial Activities : The antimicrobial activities of 2,6-Dimethoxy-1,4-benzoquinone were evaluated against several food-borne bacteria, indicating its potential as a source for food supplemental agents (Park et al., 2014).

  • Fermentation Process Optimization : A study aimed to optimize the 2,6-Dimethoxy Benzoquinone content of fermented wheat germ extract. This research is crucial for enhancing the efficacy and quality of fermented food products (Parsazad et al., 2020).

  • Potential Anticancer Agent : Another study found that 2,6-Dimethoxy-1,4-benzoquinone suppresses cell proliferation and migration in non-small cell lung cancer cells, suggesting its potential as an anticancer agent (Xie et al., 2021).

  • Antibacterial Evaluation : The antibacterial activity of 2,6-dimethoxy-1,4-benzoquinone derivatives was investigated, indicating their potential as effective antibacterial agents (Lana et al., 2006).

  • Enhancing Resistance Against Fungal Infections : A study on the use of 2,6-Dimethoxy-1,4-Benzoquinone to enhance resistance against the rice blast fungus Magnaporthe oryzae in rice plants. This could be significant in improving crop resistance to fungal diseases (Ueno & Yoshikiyo, 2014).

properties

IUPAC Name

2,6-dimethoxybenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAVBFNRWXCOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165001
Record name 2,6-Dimethoxyhydroquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxyhydroquinone

CAS RN

15233-65-5
Record name 2,6-Dimethoxyhydroquinone
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Record name 2,6-Dimethoxyhydroquinone
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Record name 2,6-Dimethoxyhydroquinone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49356
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Record name 2,6-Dimethoxyhydroquinone
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Record name 2,6-dimethoxyhydroquinone
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Record name 2,6-DIMETHOXYHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
L Krumina, G Lyngsie, A Tunlid… - Environmental Science & …, 2017 - ACS Publications
Hydroquinones are important mediators of electron transfer reactions in soils with a capability to reduce Fe(III) minerals and molecular oxygen, and thereby generating Fenton chemistry …
Number of citations: 42 pubs.acs.org
G Lyngsie, L Krumina, A Tunlid, P Persson - Scientific reports, 2018 - nature.com
The hydroxyl radical (·OH) is a powerful oxidant that is produced in a wide range of environments via the Fenton reaction (Fe 2+ + H 2 O 2 → Fe 3+ + ·OH + OH - ). The reactants are …
Number of citations: 93 www.nature.com
B LINDBERG - ACTA CHEMICA SCANDINAVICA, 1952 - actachemscand.org
In a previous communication 1 it was reported that 3-bromo-2, 6-dimethoxy-hydroquinone, obtained by hydrolysis of its diacetate or by reduction of the corresponding quinone, is a very …
Number of citations: 3 actachemscand.org
L Sheh, CJ Li, HY Dai, V Cheng, CD Chiang… - Anti-cancer drug …, 1992 - europepmc.org
Six synthetic 2, 6-dimethoxyhydroquinone derivatives were shown to have different degrees of cytotoxicity to two human tumor cell lines (KB and PC-9) under the synergistic activation …
Number of citations: 10 europepmc.org
A Minnock, LS Lin, J Morgan, SDG Crow… - Bioconjugate …, 2001 - ACS Publications
Two dipeptides, each containing a lysyl residue, were disubstituted with chlorambucil (CLB) and 2,6-dimethoxyhydroquinone-3-mercaptoacetic acid (DMQ-MA): DMQ-MA-Lys(CLB)-Gly-…
Number of citations: 11 pubs.acs.org
SL Chen, RNS Wong, V Lo, S Chang… - Anti-cancer drug …, 1998 - ingentaconnect.com
This paper reports an ongoing study of the use of small-ring-size cyclic peptides as carriers of a potential antitumor agent; 2,6-dimethoxyhydroquinone-3-mercaptoacetic acid (DMQ-MA)…
Number of citations: 8 www.ingentaconnect.com
JD Fitzpatrick, C Steelink - The Journal of Organic Chemistry, 1972 - ACS Publications
Results Reduction of Quinone 3 in Alkanolic Solvents.—When 10-3 M solutions of 3 were mixed with anhydrous alkanois and sodium ethoxide, strong esr signals were observed for 2, 6-…
Number of citations: 25 pubs.acs.org
L Sheh, HY Dai, YH Kuan, CJ Li, CD Chiang… - Anti-cancer drug …, 1993 - europepmc.org
In an effort to investigate the use of small-ring-size cyclic peptides as carriers of new antitumor agents, we synthesized three cyclic tripeptide-cytotoxic agent conjugates. The cytotoxic …
Number of citations: 8 europepmc.org
YF Song, P Yang - Australian Journal of Chemistry, 2001 - CSIRO Publishing
This paper reports a continuing study of the use of short-chain peptides as carriers of a potential anti-tumour agent, namely 2,6-dimethoxyhydroquinone–3-mercaptoacetic acid (DMQ–…
Number of citations: 5 www.publish.csiro.au
WF Chen, MC Jong, ST Chen… - Journal of the Chinese …, 1999 - Wiley Online Library
Seven dipeptide and one tripeptide conjugates of the cytotoxic drug 2,6‐dimethoxyhydroquinone‐3‐mercaptoacetic acid (DMQ‐MA) conjugates were prepared successfully by an …
Number of citations: 2 onlinelibrary.wiley.com

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